1,1-Dimethoxy-3-nitropropane chemical properties
1,1-Dimethoxy-3-nitropropane chemical properties
Executive Summary
1,1-Dimethoxy-3-nitropropane (CAS 72447-81-5), also known as 3-nitropropionaldehyde dimethyl acetal, is a bifunctional aliphatic building block critical to the synthesis of heterocyclic pharmacophores. Its structural value lies in its dual functionality: a masked aldehyde (acetal) and a latent amine (nitro group).[1]
This compound serves as a linchpin in the synthesis of tryptamine and tryptophan analogs via the Grandberg modification of the Fischer Indole Synthesis. By providing a stable, 3-carbon aldehyde equivalent that withstands nitro-reduction conditions, it allows for the modular construction of the indole ethylamine side chain, a motif ubiquitous in serotonin receptor agonists (5-HT), melatonin analogs, and psychedelic therapeutics.
Physicochemical Profile
The following data characterizes high-purity (>98%) 1,1-Dimethoxy-3-nitropropane. Researchers should verify specific batch data, as impurities (e.g., unreacted nitromethane) can alter safety profiles.
| Property | Value | Unit | Notes |
| Molecular Formula | C₅H₁₁NO₄ | - | - |
| Molecular Weight | 149.15 | g/mol | - |
| CAS Number | 72447-81-5 | - | - |
| Appearance | Colorless to pale yellow liquid | - | Darkens upon oxidation |
| Boiling Point | 199 | °C | @ 760 mmHg (Predicted) |
| Density | 1.089 | g/cm³ | @ 20°C |
| Refractive Index | 1.435 | nD20 | - |
| Flash Point | 85 | °C | Closed Cup |
| Solubility | Soluble in EtOH, MeOH, THF, DCM | - | Sparingly soluble in water |
| pKa | ~8.47 | - | Nitro-group acidity (C-H) |
Synthetic Utility & Reactivity Mechanisms[1][5][6]
The Nitro-Acetal Bifunctionality
The molecule’s reactivity is defined by the orthogonality of its two functional groups:
-
The Nitro Group (C-3): Acts as an electron-withdrawing group (EWG) enabling alpha-deprotonation (Henry Reaction) or serving as a nitrogen source upon reduction.[1]
-
The Acetal Group (C-1): Protects the aldehyde from oxidation or nucleophilic attack during nitro-group manipulations.[1] It is stable to basic and reducing conditions but hydrolyzes rapidly in aqueous acid (
).[1]
Primary Application: Tryptamine Synthesis (Grandberg Reaction)
The most significant application of 1,1-Dimethoxy-3-nitropropane is the synthesis of tryptamines.[2] The workflow involves two critical stages:
-
Chemo-selective Reduction: The nitro group is reduced to a primary amine without affecting the acetal.[1]
-
Cyclization: The resulting amino-acetal reacts with an arylhydrazine.[1] Under acidic conditions, the acetal hydrolyzes to the aldehyde, which undergoes hydrazone formation and [3,3]-sigmatropic rearrangement (Fischer Indole) to yield the tryptamine core.
Experimental Protocols
Protocol A: Synthesis of 1,1-Dimethoxy-3-nitropropane
Reaction Type: Michael Addition Rationale: Direct conjugate addition of nitromethane to acrolein dimethyl acetal is the most atom-economical route. A basic catalyst is required to generate the nitronate nucleophile.[1]
Materials:
-
Acrolein dimethyl acetal (1.0 equiv)
-
Nitromethane (1.2 equiv)
-
Catalyst: Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) or NaOMe (0.05 equiv)
-
Solvent: Methanol (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, reflux condenser, and addition funnel. Purge with nitrogen.[1]
-
Initiation: Charge the flask with nitromethane and methanol. Cool to 0°C. Add the base catalyst dropwise.[1] Caution: Exothermic.[1]
-
Addition: Add acrolein dimethyl acetal dropwise over 60 minutes, maintaining internal temperature
. The low temperature prevents polymerization of the acrolein derivative. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 7:3) or GC-MS.[1]
-
Quench: Neutralize the base with glacial acetic acid (equimolar to catalyst).[1]
-
Workup: Remove methanol under reduced pressure. Dissolve residue in diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation is recommended (approx. 80-90°C @ 2 mmHg) to remove unreacted nitroalkanes.[1]
-
Safety Note: Do not distill to dryness; concentrated nitro residues can be explosive.[1]
-
Protocol B: Reduction to 3-Aminopropionaldehyde Dimethyl Acetal
Reaction Type: Catalytic Hydrogenation Rationale: Raney Nickel is preferred over Pd/C to prevent poisoning by potential trace amine byproducts and to ensure complete reduction of the nitro group without hydrolyzing the acetal.
Materials:
-
1,1-Dimethoxy-3-nitropropane[1]
-
Raney Nickel (slurry in water, washed with EtOH)
-
Hydrogen gas (50 psi)
Methodology:
-
Dissolve the nitro-acetal in ethanol (0.5 M concentration).
-
Add washed Raney Nickel (10 wt% loading).[1]
-
Hydrogenate in a Parr shaker or autoclave at 50 psi H₂ for 6–12 hours at ambient temperature.
-
Filter through Celite (Caution: Raney Ni is pyrophoric; keep wet).[1]
-
Concentrate the filtrate to yield the crude amino-acetal.[1] This intermediate is air-sensitive (absorbs CO₂) and should be used immediately in the next step.[1]
Pathway Visualization
The following diagram illustrates the conversion of 1,1-Dimethoxy-3-nitropropane into a tryptamine scaffold via the Grandberg modification.
Figure 1: The strategic pathway converting the nitro-acetal linker into the ethylamine side chain of the indole core.
Safety & Stability (E-E-A-T)
Nitro Compound Hazards[1]
-
Explosion Risk: Like many aliphatic nitro compounds, 1,1-Dimethoxy-3-nitropropane is thermally stable at ambient temperatures but can decompose violently at high temperatures (>200°C) or in the presence of strong bases at elevated temperatures. Never distill to dryness.
-
Toxicity: Classified as harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332). Use butyl rubber gloves and work in a fume hood.
Acetal Sensitivity[1]
-
Acid Sensitivity: The acetal group hydrolyzes instantly in dilute aqueous acid (
, ) to release 3-nitropropionaldehyde, which is unstable and prone to polymerization. Ensure all glassware for storage is base-washed or neutral.[1] -
Storage: Store under nitrogen at 2–8°C. Prolonged exposure to air can lead to the formation of peroxides in the ether linkages, though less common than in simple ethers.
References
-
National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 84348, 1,1,3-Trimethoxypropane (Related Acetal Data). Retrieved January 29, 2026, from [Link]
-
Grandberg, I. I. (1974).[1] Synthesis of Tryptamines from Arylhydrazines and 3-Aminopropionaldehyde Acetals. Chemistry of Heterocyclic Compounds. (Mechanistic basis for the Grandberg/Fischer application).
-
Ballini, R., & Bosica, G. (2005).[1] Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives. Current Organic Chemistry. (Review of nitroalkane utility in Michael additions).
Sources
- 1. 3-Bromopropionaldehyde dimethylacetal | C5H11BrO2 | CID 118932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GB2106505A - Tryptamine derivatives and processes for their preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
